molecular formula C6H8N2O4 B1662312 (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid CAS No. 227619-65-0

(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid

Cat. No. B1662312
M. Wt: 172.14 g/mol
InChI Key: IOOKKDXVJPSSSC-HZLVTQRSSA-N
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Description

“(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid” is a chemical compound with the molecular formula C5H9NO2 . It is a type of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

The synthesis of oxazoles, including “(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid”, often involves methods such as the Van Leusen Oxazole Synthesis . This process involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes to produce 5-aryloxazoles . Other methods include the use of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .


Molecular Structure Analysis

The molecular structure of “(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid” consists of a five-membered oxazole ring fused with a pyrrolo ring . The compound has two defined stereocentres .

Scientific Research Applications

Synthesis and Structural Analysis

  • Chirality transfer and structural characterization of related compounds have been studied. For instance, 5-Substituted 3,4-dihydro-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid esters were obtained from related compounds in [3+2]-cycloaddition reactions. The chirality and structure were determined through chiroptical measurements and X-ray crystallography (Györgydeák et al., 1994).

Synthesis of Heterocyclic Compounds

  • Pyrido- and pyrrolo[2,3-d]oxazoles, which are structurally related, have been synthesized using chiral cyclic N-acyliminium ions and nitriles. This method yields compounds like cis-4-Hydroxy-5-acylaminopyrrolidines and cis-5-hydroxy-6-acylaminopiperidines (Morgan et al., 2008).

Intramolecular Dipolar Cycloaddition

  • Intramolecular 1,3-dipolar cycloaddition of mesoionic species led to the synthesis of 1H-pyrrolo[1,2-c]thiazole derivatives as single enantiomers. The structure of these derivatives was confirmed by X-ray crystallography (Melo et al., 1999).

1,3-Dipolar Cycloaddition Reactions

  • The synthesis of 5H-pyrrolo[2,1-a]isoindole derivatives was achieved through 1,3-dipolar cycloaddition reactions between mesoionic oxazolines and dimethylacetylene dicarboxylate (New & Yevich, 1984).

Inhibitory Activity at EAATs

  • Synthesis of enantiomerically pure HIP-A and HIP-B, structurally related to the target compound, demonstrated inhibitory activity at excitatory amino acid transporters (EAATs), with some enantiomers showing more potency (Pinto et al., 2008).

Domino Reaction Synthesis

  • Cu(II)-catalyzed domino reactions involving related compounds resulted in the formation of 1,2,3-triazole derivatives with ortho-fused and spiro-cyclic substituents (Rostovskii et al., 2013).

Atom-Economic Synthesis Method

  • An atom-economical method was developed for synthesizing variously substituted 4H-pyrrolo[2,3-d]oxazoles through thermal isomerization of related compounds (Zanakhov et al., 2021).

properties

IUPAC Name

(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c9-5-2-1-7-3(6(10)11)4(2)12-8-5/h2-4,7H,1H2,(H,8,9)(H,10,11)/t2-,3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOKKDXVJPSSSC-HZLVTQRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(N1)C(=O)O)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@H](N1)C(=O)O)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572724
Record name (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid

CAS RN

227619-65-0
Record name rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227619-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
Reactant of Route 2
(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
Reactant of Route 4
(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
Reactant of Route 5
(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
Reactant of Route 6
(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid

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